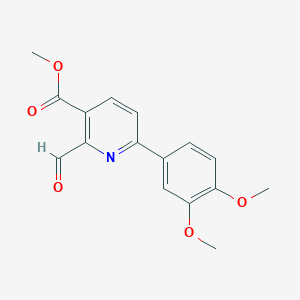
Ethyl 6-fluoro-2,3-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-fluoro-2,3-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring, with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-2,3-dimethylbenzoate typically involves the esterification of 6-fluoro-2,3-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-fluoro-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-fluoro-2,3-dimethylbenzoic acid.
Reduction: 6-fluoro-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-fluoro-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 6-fluoro-2,3-dimethylbenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3-dimethylbenzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 6-chloro-2,3-dimethylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Methyl 6-fluoro-2,3-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the ethyl ester group and the specific substitution pattern on the benzene ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
ethyl 6-fluoro-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |
Clave InChI |
RFMGFVWSOJBSGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)



![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)

![tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)
